molecular formula C19H17ClN2O3 B4033291 1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione

1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4033291
M. Wt: 356.8 g/mol
InChI Key: SXYVZRDQJKHAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione is a chemical compound offered for research purposes. It features a pyrrolidine-2,5-dione (succinimide) core, a structure recognized in medicinal chemistry for its potential to interact with multiple biological targets. Researchers are exploring its utility primarily in two fields. In neuroscience, analogues of this compound, specifically long-chain arylpiperazines with a pyrrolidine-2,5-dione scaffold, are investigated as multi-target ligands. These compounds have shown affinity for key neurological receptors, including the 5-HT1A serotonin receptor and the D2 dopamine receptor, making them interesting candidates for the study of complex psychiatric disorders . Simultaneously, in microbiology, the pyrrolidine-2,5-dione scaffold has been identified as a novel, non-β-lactam inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa . This suggests its potential application in researching new antibacterial strategies against multidrug-resistant Gram-negative bacteria. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydroindol-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-25-17-7-6-13(20)10-15(17)22-18(23)11-16(19(22)24)21-9-8-12-4-2-3-5-14(12)21/h2-7,10,16H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYVZRDQJKHAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17ClN2O3
  • Molecular Weight : 356.8 g/mol
  • Purity : Typically 95%.

Antiproliferative Activity

Recent studies have shown that derivatives of pyrrolidine, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance, a comparative analysis highlighted that certain derivatives displayed GI50 values ranging from 29 nM to 78 nM, indicating potent inhibitory effects on cell growth. Specifically, one derivative outperformed erlotinib (a known anticancer drug) with a GI50 of 29 nM against pancreatic cancer cell lines (Panc-1) and breast cancer cell lines (MCF-7) .

The compound's mechanism appears to involve inhibition of specific molecular pathways associated with cancer proliferation. The inhibition of the EGFR (Epidermal Growth Factor Receptor) pathway has been noted, with IC50 values for certain derivatives ranging from 68 nM to 89 nM. This suggests that the compound may serve as a promising lead in the development of targeted cancer therapies .

Study 1: Antiproliferative Effects on Cancer Cell Lines

In a study evaluating several derivatives, it was found that the substitution pattern on the phenyl group significantly influenced antiproliferative activity. The most effective compound exhibited a GI50 value of 29 nM against multiple cancer types, indicating its potential as a therapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrrolidine derivatives revealed that modifications to the pyrrolidine ring could enhance biological activity. The presence of specific functional groups was correlated with increased potency against cancer cell lines, underscoring the importance of molecular design in drug discovery .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineGI50 (nM)IC50 (EGFR) (nM)
Compound APanc-12968
Compound BMCF-74274
Compound CA-5493380
ErlotinibVarious3380

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
m-Piperidine substitutionIncreased potency
p-Pyrrolidine substitutionModerate potency
No substitutionReduced activity

Comparison with Similar Compounds

Antioxidant Activity: Comparison with 1-(5-Chloro-2-Hydroxyphenyl) Derivatives

Compounds bearing a 5-chloro-2-hydroxyphenyl substituent at position 1 of the pyrrolidine-2,5-dione core demonstrate significant antioxidant activity. For example:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher radical scavenging activity than ascorbic acid in DPPH assays .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibited 1.35× higher activity than vitamin C .

Key Differences :

  • The methoxy group in the target compound (vs.

Anticonvulsant Activity: Comparison with 3-(3-Methylthiophen-2-yl) Derivatives

Pyrrolidine-2,5-dione derivatives with thiophene or indole moieties show promising anticonvulsant properties. For instance:

  • 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4) displayed an ED50 of 62.14 mg/kg in the maximal electroshock (MES) test, outperforming reference drugs valproic acid and ethosuximide .
  • Derivatives with chlorine substituents on the phenyl ring (e.g., Compound 9) showed dual activity in MES and 6 Hz tests, targeting both tonic-clonic and pharmacoresistant epilepsy .

Key Differences :

  • The target compound’s sulfonylpiperazinyl group may enhance binding to voltage-gated ion channels or GABA transporters, though this requires experimental validation.
  • The absence of a thiophene ring in the target compound suggests a divergent mechanism of action compared to anticonvulsant analogs .

Multi-Target Ligands: Comparison with 3-(1H-Indol-3-yl) Derivatives

Compounds like 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives are designed for dual 5-HT1A receptor and serotonin transporter (SERT) inhibition, critical for treating depression and anxiety . For example:

  • 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives (4–12) showed nanomolar affinity for 5-HT1A and SERT .

Key Differences :

  • The target compound’s 2,3-dihydroindole group (vs. free indole) may reduce π-π stacking interactions with aromatic residues in 5-HT1A or SERT.

GABA-Transaminase (GABA-T) Inhibition: Comparison with 1-(4-Acetylphenyl) Derivatives

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones inhibit GABA-T, a target for epilepsy therapy. Notable examples include:

  • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (5d) and 1-(4-acetylphenyl)-3-(salicyldehydoxy)pyrrolidine-2,5-dione (5h) , which outperformed vigabatrin in GABA-T inhibition .

Key Differences :

  • The target compound lacks an acetylphenyl group , critical for GABA-T binding in these analogs.
  • Its sulfonylpiperazine substituent may redirect activity toward other enzymatic targets (e.g., kinases or proteases) .

Q & A

Basic: How can researchers optimize synthesis conditions for this compound, considering its stability under varying pH and temperature?

To optimize synthesis, systematically evaluate reaction parameters:

  • Stability testing : Conduct kinetic studies under different pH (e.g., 3–10) and temperatures (e.g., 25–80°C) to identify decomposition thresholds. Use HPLC or TLC to monitor stability .
  • Design of Experiments (DOE) : Apply factorial designs to assess interactions between variables like solvent polarity, catalyst loading, and reaction time. For example, a central composite design can minimize trials while maximizing yield .
  • Reaction conditions : Use aprotic solvents (e.g., DMF) at moderate temperatures (40–60°C) to balance reactivity and stability, as seen in analogous pyrrolidine-2,5-dione syntheses .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., chloro, methoxy, indole) and stereochemistry. Compare chemical shifts with structurally similar compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20_{20}H17_{17}ClN2_2O3_3) with <2 ppm mass accuracy .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) and hydrogen-bonding patterns .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λmax for aromatic systems (~254 nm) .

Advanced: How can computational methods enhance reaction design and mechanistic understanding?

  • Reaction path searching : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict energetics for key steps (e.g., cyclization) .
  • Machine learning (ML) : Train models on existing pyrrolidine-dione syntheses to predict optimal catalysts or solvents. For example, ML can correlate solvent polarity with yield using datasets from PubChem .
  • Transition state analysis : Use molecular dynamics simulations to identify steric or electronic bottlenecks in indole-pyrrolidine coupling .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

  • Dose-response validation : Re-evaluate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) with standardized protocols. For example, discrepancies in IC50_{50} values may arise from assay sensitivity variations .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may confound results. Compare pharmacokinetic profiles under physiological conditions .
  • Target engagement studies : Employ SPR or thermal shift assays to confirm direct binding to purported targets (e.g., kinases or GPCRs) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of substituents on the pyrrolidine-dione core?

  • Substituent scanning : Synthesize analogs with systematic substitutions (e.g., replacing chloro with fluoro or methoxy with ethoxy). Assess changes in solubility, logP, and bioactivity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric fields with activity. For example, the chloro group’s electron-withdrawing effect may enhance target binding .
  • Crystallography : Solve X-ray structures of ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with the indole NH group) .

Basic: What purification methods are effective for removing byproducts from the final compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor crystal formation under slow cooling .
  • Centrifugal partition chromatography (CPC) : Employ for large-scale purification, leveraging the compound’s partition coefficient in biphasic solvent systems .

Advanced: How can conflicting spectral data (e.g., NMR or HRMS) be resolved during characterization?

  • Isotopic labeling : Synthesize 13^{13}C- or 15^{15}N-labeled analogs to assign ambiguous peaks in crowded NMR spectra .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC can confirm through-space coupling between the indole NH and pyrrolidine carbonyl .
  • Cross-validation with synthetic intermediates : Compare spectra of intermediate compounds (e.g., pre-cyclization precursors) to identify unexpected rearrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione

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